Cas no 302912-28-3 (1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one)
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(3,4-difluorophenyl)-2,2,2-trifluoro-
- 2,2,2,3',4'-Pentafluoroacetophenone
- 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
- 1-(3,4-difluorophenyl)-2,2,2-trifluoro-ethanone
- 2,2,2,3′,4′-Pentafluoroacetophenone
- 514624_ALDRICH
- AC1MUEKO
- CTK7F4481
- PC5152
- SBB094296
- MFCD01319992
- 1-(3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone
- EN300-1937542
- ETHANONE, 1-(3,4-DIFLUOROPHENYL)-2,2,2-TRIFLUORO-
- 302912-28-3
- SCHEMBL15920928
- CS-0204812
- DTXSID20394817
- InChI=1/C8H3F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3
- 2 2 2 3'4'-Pentafluoroacetophenone 95
- J-017878
- AB08939
- AKOS012260129
- BS-22255
- 2,2,2,3',4'-Pentafluoroacetophenone, 95%
- 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone
- 2 2 2 3' 4'-PENTAFLUOROACETOPHENONE 95
-
- MDL: MFCD01319992
- Inchi: 1S/C8H3F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
- InChI Key: WEKSIOBQIQXAEE-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(C(F)(F)F)=O)F
Computed Properties
- Exact Mass: 210.01039
- Monoisotopic Mass: 210.01040553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.464 g/mL at 25 °C(lit.)
- Boiling Point: 150 °C(lit.)
- Flash Point: Degrees Fahrenheit:123.8°F
Degrees Celsius:51°C - Refractive Index: n20/D 1.4375(lit.)
- PSA: 17.07
- Solubility: Not determined
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207022-1g |
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302912-28-3 | 97% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 207022-2g |
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302912-28-3 | 97% | 2g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P169401-1g |
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302912-28-3 | 95% | 1g |
¥941.90 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 514624-1G |
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one |
302912-28-3 | 95% | 1G |
¥1020.47 | 2022-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275482-1g |
2,2,2,3',4'-Pentafluoroacetophenone |
302912-28-3 | 95+% | 1g |
¥1230.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275482-5g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275482-10g |
2,2,2,3',4'-Pentafluoroacetophenone |
302912-28-3 | 95+% | 10g |
¥6904.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275482-25g |
2,2,2,3',4'-Pentafluoroacetophenone |
302912-28-3 | 95+% | 25g |
¥11845.00 | 2024-08-02 | |
| 1PlusChem | 1P002ZZ0-10g |
Ethanone, 1-(3,4-difluorophenyl)-2,2,2-trifluoro- |
302912-28-3 | 95% | 10g |
$699.00 | 2025-02-19 |
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one Suppliers
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one Related Literature
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Additional information on 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
Introduction to 1-(3,4-Difluorophenyl)-2,2,2-Trifluoroethan-1-one (CAS No. 302912-28-3)
1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one (CAS No. 302912-28-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of fluoroaromatic ketones and is characterized by the presence of a trifluoromethyl group and a difluorophenyl moiety. These features contribute to its high lipophilicity and metabolic stability, making it an attractive candidate for various applications in drug discovery and development.
The chemical structure of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one consists of a ketone functional group attached to a trifluoromethylated carbon atom, which is further substituted with a 3,4-difluorophenyl ring. The fluorine atoms in the molecule play a crucial role in modulating its physicochemical properties and biological activity. Specifically, the presence of fluorine atoms can enhance the lipophilicity of the compound, improve its binding affinity to target proteins, and increase its metabolic stability by reducing susceptibility to enzymatic degradation.
Recent studies have explored the potential therapeutic applications of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one. One notable area of research is its use as a lead compound for the development of novel antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several viral enzymes, including HIV protease and influenza neuraminidase. The high lipophilicity and metabolic stability of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one make it an ideal candidate for further optimization and development into effective antiviral drugs.
In addition to its antiviral properties, 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound can selectively inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The unique structure of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one allows it to penetrate cell membranes effectively and interact with intracellular targets with high specificity.
The synthesis of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 3,4-difluorobenzaldehyde with trifluoroacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds via an electrophilic aromatic substitution mechanism followed by hydrolysis to form the desired ketone product. The use of modern synthetic techniques and catalysts has further enhanced the efficiency and scalability of this process.
The physicochemical properties of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one, including its melting point (65-67°C), boiling point (95°C at 0.5 mmHg), and solubility in organic solvents such as dichloromethane and acetone, have been well-characterized. These properties are crucial for optimizing its formulation and delivery in pharmaceutical applications. For example, the high lipophilicity of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one facilitates its absorption through biological membranes and enhances its bioavailability when administered orally or parenterally.
To further understand the biological activity of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one, extensive in vitro and in vivo studies have been conducted. In vitro assays have shown that this compound can effectively inhibit key enzymes involved in various disease pathways. For instance, it has been demonstrated to inhibit cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis in inflammatory processes. In vivo studies using animal models have also confirmed its anti-inflammatory effects and potential for treating conditions such as arthritis and other inflammatory disorders.
The safety profile of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one has been evaluated through toxicological studies. These studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs or systems. However, as with any new chemical entity (NCE), further preclinical and clinical trials are necessary to fully assess its safety and efficacy before it can be approved for human use.
In conclusion, 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one (CAS No. 302912-28-3) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its favorable physicochemical properties and biological activities. Ongoing research continues to explore its therapeutic potential in areas such as antiviral therapy and cancer treatment. As more data become available from preclinical and clinical studies, 1-(3,4-difluorophenyl)-2,2,2-triflouroethan-1-one (CAS No. 302912-28-3) is poised to play an important role in advancing drug discovery and development efforts.
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